molecular formula C15H26O5 B14371641 Diethyl (cycloheptylmethyl)(hydroxy)propanedioate CAS No. 90107-13-4

Diethyl (cycloheptylmethyl)(hydroxy)propanedioate

Cat. No.: B14371641
CAS No.: 90107-13-4
M. Wt: 286.36 g/mol
InChI Key: QVBSBDZNEHAPAO-UHFFFAOYSA-N
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Description

Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cycloheptylmethyl group, a hydroxy group, and two ethyl ester groups attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (cycloheptylmethyl)(hydroxy)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with cycloheptylmethyl bromide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl (cycloheptylmethyl)(hydroxy)propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of diethyl (cycloheptylmethyl)propanedioate.

    Reduction: Formation of diethyl (cycloheptylmethyl)(hydroxy)propanediol.

    Substitution: Formation of various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (cycloheptylmethyl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of diethyl (cycloheptylmethyl)(hydroxy)propanedioate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The hydroxy group can form hydrogen bonds with active site residues, facilitating the catalytic process. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester without the cycloheptylmethyl and hydroxy groups.

    Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a cycloheptylmethyl group.

    Diethyl (hydroxymethyl)malonate: Contains a hydroxymethyl group instead of a hydroxy group.

Uniqueness

Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is unique due to the presence of both the cycloheptylmethyl and hydroxy groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and biochemical research .

Properties

CAS No.

90107-13-4

Molecular Formula

C15H26O5

Molecular Weight

286.36 g/mol

IUPAC Name

diethyl 2-(cycloheptylmethyl)-2-hydroxypropanedioate

InChI

InChI=1S/C15H26O5/c1-3-19-13(16)15(18,14(17)20-4-2)11-12-9-7-5-6-8-10-12/h12,18H,3-11H2,1-2H3

InChI Key

QVBSBDZNEHAPAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCCCC1)(C(=O)OCC)O

Origin of Product

United States

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